REACTION_SMILES
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[O:1]1[CH2:2][CH2:3][CH:4]([C:7](=[O:8])[OH:9])[CH2:5][CH2:6]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[OH:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[S:10]([Cl:11])([Cl:12])=[O:13]>>[O:1]1[CH2:2][CH2:3][CH:4]([C:7](=[O:8])[O:9][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |